AMG-151

説明

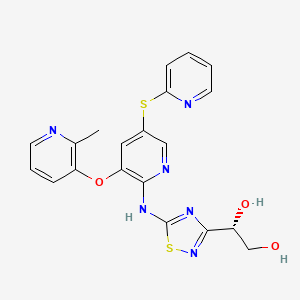

Structure

3D Structure

特性

CAS番号 |

1138669-65-4 |

|---|---|

分子式 |

C20H18N6O3S2 |

分子量 |

454.5 g/mol |

IUPAC名 |

(1S)-1-[5-[[3-[(2-methyl-3-pyridinyl)oxy]-5-pyridin-2-ylsulfanyl-2-pyridinyl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol |

InChI |

InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1 |

InChIキー |

PCOMIRCNMMNOAP-CQSZACIVSA-N |

異性体SMILES |

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O |

正規SMILES |

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol AMG-151 ARRY-403 |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Glucokinase Activation by AMG-151: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Abstract

AMG-151 (also known as ARRY-403) is a small molecule, allosteric activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. Developed for the potential treatment of type 2 diabetes mellitus (T2DM), this compound enhances the catalytic activity of glucokinase, thereby increasing glucose-stimulated insulin secretion from pancreatic β-cells and promoting glucose uptake and glycogen synthesis in the liver. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data. It details the molecular interactions, kinetic effects, and the resulting physiological responses. This document is intended to serve as a resource for researchers and professionals in the field of metabolic diseases and drug development.

Introduction: Glucokinase as a Therapeutic Target

Glucokinase (GK), or hexokinase IV, functions as a glucose sensor in key metabolic tissues, most notably the pancreatic β-cells and hepatocytes.[1] Its unique kinetic properties, including a low affinity for glucose (S₀.₅ ≈ 7-8 mM) and positive cooperativity, allow it to respond dynamically to fluctuations in blood glucose levels within the physiological range.[1][2] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[1] In the liver, GK controls the flux of glucose into both glycogen synthesis and glycolysis, thus regulating hepatic glucose uptake and production.[1]

Given that glucokinase activity is impaired in patients with T2DM, pharmacological activation of GK presents a rational therapeutic strategy.[3] Glucokinase activators (GKAs) are allosteric modulators that bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax).[4][5] this compound is a novel, potent GKA that has been evaluated in clinical trials for its glucose-lowering effects.[6]

Molecular Mechanism of Action of this compound

This compound is a non-essential, mixed-type allosteric activator of glucokinase.[5] Its mechanism of action can be broken down into the following key steps:

-

Allosteric Binding: this compound binds to an allosteric pocket on the glucokinase enzyme, a site remote from the catalytic glucose-binding site.[4] This binding is not dependent on the presence of glucose.

-

Conformational Change: The binding of this compound induces a conformational shift in the enzyme's structure. This change stabilizes a more active conformation of glucokinase.[4]

-

Enhanced Glucose Affinity: The primary consequence of this conformational change is a significant increase in the enzyme's affinity for its substrate, glucose. This is reflected in a lower half-saturating concentration (S₀.₅) of glucose required for the enzyme to reach half of its maximal velocity.

-

Increased Catalytic Rate: In addition to improving glucose binding, this compound also increases the maximal catalytic rate (Vmax) of the enzyme, meaning it can phosphorylate glucose to glucose-6-phosphate more rapidly at saturating glucose concentrations.

This dual action of lowering the S₀.₅ and increasing the Vmax results in a potentiation of glucokinase activity at any given glucose concentration, effectively shifting the glucose concentration-response curve to the left.

Signaling Pathways Activated by this compound

The activation of glucokinase by this compound triggers downstream signaling pathways in both pancreatic β-cells and hepatocytes, leading to improved glucose homeostasis.

Pancreatic β-Cell Signaling

In pancreatic β-cells, the enhanced glucokinase activity leads to increased glucose-stimulated insulin secretion through the following pathway:

Caption: this compound-mediated glucokinase activation pathway in pancreatic β-cells.

Hepatic Signaling

In the liver, this compound enhances glucose uptake and suppresses glucose production:

Caption: this compound-mediated glucokinase activation pathway in hepatocytes.

Preclinical Data

Preclinical studies with this compound (ARRY-403) demonstrated its potent activity on human glucokinase in vitro and its efficacy in animal models of type 2 diabetes.

In Vitro Enzyme Kinetics

The key kinetic parameters of this compound's effect on human glucokinase are summarized below.

| Parameter | Value | Conditions | Reference |

| EC₅₀ | 79 nM | At 5 mM glucose | [7] |

| S₀.₅ (Glucose) | 0.93 mM | In the presence of 5 µM this compound | [7] |

| Vmax | 134% | Compared to no activator control | [7] |

EC₅₀: Half maximal effective concentration. S₀.₅: Substrate concentration at half-maximal velocity. Vmax: Maximal reaction velocity.

These data highlight that this compound is a potent activator that significantly increases the enzyme's affinity for glucose and modestly increases its maximal catalytic rate.[7]

In Vivo Animal Models

In multiple preclinical models of type 2 diabetes, ARRY-403 was shown to be highly effective at controlling both fasting and non-fasting glucose levels.[6] The glucose-lowering effect was rapid, with maximal efficacy observed within five to eight days of once-daily dosing.[6] Notably, early preclinical reports indicated that ARRY-403 did not cause adverse increases in body weight, plasma triglycerides, or total cholesterol, either as a monotherapy or in combination with other standard-of-care agents.[6]

Clinical Data

This compound was advanced into clinical trials to evaluate its safety and efficacy in patients with type 2 diabetes. The primary study was a Phase IIa, randomized, placebo-controlled trial (NCT01464437).[6]

Phase IIa Study (NCT01464437) Summary

-

Objective: To evaluate the dose-effect relationship of this compound on fasting plasma glucose (FPG) in patients with T2DM inadequately controlled with metformin.[6]

-

Design: 236 patients were randomized to receive oral this compound or placebo for 28 days.[6]

-

Dosing Regimens:

-

Key Results:

-

Adverse Events:

-

A higher incidence of hypoglycemia was observed with this compound administration.[6] One report cited a hypoglycemia incidence as high as 9.0%.[8]

-

Administration of this compound was associated with hypertriglyceridemia.[6] Reports suggest an increase in serum triglyceride levels of 17-25% from baseline.[8]

-

| Treatment Group (Twice Daily) | Change in Fasting Plasma Glucose (FPG) | Incidence of Hypoglycemia | Change in Triglycerides |

| Placebo | Minimal Change | Low | Minimal Change |

| This compound 50 mg BID | Dose-dependent reduction | Increased vs. Placebo | Increased vs. Placebo |

| This compound 100 mg BID | Dose-dependent reduction | Increased vs. Placebo | Increased vs. Placebo |

| This compound 200 mg BID | Dose-dependent reduction | Increased vs. Placebo | Increased vs. Placebo |

(Note: Specific mean change values from the full publication were not publicly available and are summarized qualitatively based on reported outcomes.)

The development of this compound was ultimately discontinued, with the observed risks of hypoglycemia and hypertriglyceridemia being significant contributing factors.[1][8]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard methodologies for evaluating glucokinase activators, the key experiments would have likely followed these principles.

Glucokinase Activity Assay (In Vitro)

This assay measures the rate of glucose phosphorylation by recombinant human glucokinase.

Caption: Generalized workflow for an in vitro glucokinase activity assay.

-

Principle: A coupled enzyme assay is typically used, where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is immediately used by a coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH).

-

Reaction: G6PDH oxidizes G6P and reduces NADP⁺ to NADPH.

-

Detection: The rate of NADPH production is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which is directly proportional to the glucokinase activity.

-

Data Analysis: To determine the EC₅₀, the assay is run at a fixed, sub-saturating concentration of glucose while varying the concentration of this compound. To determine the effect on S₀.₅ and Vmax, the concentration of this compound is fixed, and the concentration of glucose is varied.

Clinical Trial Protocol (NCT01464437) - Simplified

-

Patient Population: Patients aged 18-75 with a diagnosis of type 2 diabetes, on a stable dose of metformin for at least 3 months, with an HbA1c between 7.5% and 11.0%.[2]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Intervention: Patients were randomized to one of seven arms: placebo, this compound (50, 100, or 200 mg BID), or this compound (100, 200, or 400 mg QD) for 28 days.

-

Primary Endpoint: Change from baseline in fasting plasma glucose (FPG) at Day 28.

-

Secondary Endpoints: Included changes in postprandial glucose, HbA1c, and safety assessments.

-

Safety Monitoring: Included monitoring for adverse events, with a specific focus on hypoglycemic events and changes in lipid panels (triglycerides, cholesterol).

Conclusion

This compound is a potent, allosteric glucokinase activator that enhances the enzyme's affinity for glucose and its maximal catalytic rate. This dual mechanism effectively lowers the threshold for glucose-stimulated insulin secretion in the pancreas and increases glucose disposal in the liver. While preclinical studies showed promising glycemic control, clinical trials in patients with type 2 diabetes revealed a challenging safety profile, primarily a heightened risk of hypoglycemia and hypertriglyceridemia, which ultimately led to the discontinuation of its development. The study of this compound has nonetheless provided valuable insights into the therapeutic potential and challenges associated with systemic glucokinase activation. Future development in this class may focus on hepato-selective activators to mitigate the risk of pancreatic-driven hypoglycemia.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yorsearch.york.ac.uk [yorsearch.york.ac.uk]

- 4. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric activators of glucokinase: potential role in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

In Vitro Potency of AMG-151 on Glucokinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of AMG-151 (also known as ARRY-403), a small molecule activator of glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. Allosteric activation of this enzyme is a key therapeutic strategy for the treatment of type 2 diabetes. This document summarizes the quantitative data on this compound's effect on glucokinase, details the experimental methodologies for assessing its potency, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative In Vitro Potency of this compound

This compound is a potent activator of human glucokinase. Its in vitro efficacy is characterized by its ability to increase the enzyme's affinity for glucose and enhance its maximal velocity. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Conditions |

| EC50 | 79 nM | Assayed at 5 mM glucose |

| S0.5 | 0.93 mM | In the presence of 5 µM this compound |

| Vmax | 134% | Compared to no activator control |

EC50 (Half-maximal effective concentration): The concentration of this compound that elicits a half-maximal response of glucokinase at a fixed glucose concentration.

S0.5 (Substrate concentration at half-maximal velocity): The concentration of glucose required to achieve half of the enzyme's maximal velocity. A lower S0.5 value in the presence of an activator indicates an increased affinity of the enzyme for its substrate.

Vmax (Maximum velocity): The maximum rate of the enzymatic reaction. An increase in Vmax indicates that the activator enhances the catalytic turnover of the enzyme.

Experimental Protocols

The determination of the in vitro potency of glucokinase activators like this compound typically involves a coupled enzymatic assay. This method measures the rate of glucose-6-phosphate production by glucokinase, which is coupled to the activity of a second enzyme, glucose-6-phosphate dehydrogenase (G6PDH), that produces a detectable signal.

Glucokinase Activation Assay (Coupled Spectrophotometric Method)

This protocol describes a common method to determine the EC50, S0.5, and Vmax of a glucokinase activator.

1. Principle: Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P) using ATP. The production of G6P is then coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

2. Reagents and Materials:

-

Recombinant human glucokinase

-

This compound (or other test compound)

-

D-Glucose

-

Adenosine 5'-triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.1)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 340 nm

3. Assay Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a reaction buffer containing HEPES (e.g., 25 mM, pH 7.1), MgCl2 (e.g., 5 mM), and DTT (e.g., 1 mM).

-

Prepare stock solutions of glucose, ATP, and NADP+ in the reaction buffer.

-

-

EC50 Determination:

-

To the wells of a 96-well plate, add the reaction buffer.

-

Add a fixed, sub-saturating concentration of glucose (e.g., 5 mM).

-

Add serial dilutions of this compound to the wells. Include a control with no activator.

-

Add recombinant glucokinase to all wells.

-

Initiate the reaction by adding a solution containing ATP and NADP+.

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

-

S0.5 and Vmax Determination:

-

To the wells of a 96-well plate, add the reaction buffer.

-

Add serial dilutions of glucose to the wells.

-

Perform two sets of experiments: one with a fixed concentration of this compound (e.g., 5 µM) and one without the activator (control).

-

Add recombinant glucokinase to all wells.

-

Initiate the reaction by adding a solution containing ATP and NADP+.

-

Measure the initial reaction velocity for each glucose concentration as described above.

-

Plot the reaction velocity against the glucose concentration for both the control and the this compound-treated samples.

-

Fit the data to the Michaelis-Menten equation (or a sigmoidal curve for cooperative enzymes like glucokinase) to determine the S0.5 and Vmax for each condition.

-

Visualizations

Glucokinase Signaling Pathway in Pancreatic β-Cells

The following diagram illustrates the central role of glucokinase in glucose-stimulated insulin secretion in pancreatic β-cells.

Caption: Glucokinase signaling cascade in pancreatic β-cells.

Experimental Workflow for Glucokinase Activator Screening

The following diagram outlines a typical workflow for determining the in vitro potency of a glucokinase activator like this compound.

Caption: Workflow for determining the in vitro potency of this compound.

The Dual-Acting Glucokinase Activator AMG-151: An In-Depth Examination of its Effects on Hepatic Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-151 (also known as ARRY-403) is a small molecule glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus. As a dual-acting agonist, this compound targets glucokinase in both the pancreas and the liver, aiming to improve glycemic control through a multi-faceted mechanism of action. In the liver, the primary role of glucokinase is to phosphorylate glucose to glucose-6-phosphate, a critical step that traps glucose within hepatocytes and commits it to downstream metabolic pathways, including glycogen synthesis and glycolysis. Activation of hepatic glucokinase by this compound is intended to enhance the liver's capacity to take up and store glucose, thereby reducing hepatic glucose output and lowering blood glucose levels. This technical guide provides a comprehensive overview of the available data on the effects of this compound on hepatic glucose metabolism, including a summary of clinical findings, a discussion of its mechanism of action, and detailed experimental protocols relevant to its study.

Mechanism of Action in the Liver

Glucokinase acts as a glucose sensor in hepatocytes. Its activity is cooperative and dependent on intracellular glucose concentrations. At low glucose levels, GK is largely sequestered in the nucleus, bound to the glucokinase regulatory protein (GKRP). As glucose levels rise, GK translocates to the cytoplasm where it can phosphorylate glucose.

This compound, as an allosteric activator, is believed to enhance the catalytic activity of glucokinase, increasing its affinity for glucose and promoting a conformational change that favors the active state. This leads to several key effects on hepatic glucose metabolism:

-

Increased Glucose Uptake and Glycolysis: By accelerating the conversion of glucose to glucose-6-phosphate, this compound promotes the uptake of glucose from the blood into hepatocytes. The resulting increase in intracellular glucose-6-phosphate can then be shunted into the glycolytic pathway for energy production.

-

Enhanced Glycogen Synthesis: Glucose-6-phosphate is a precursor for glycogen synthesis. By increasing the availability of this substrate, this compound is expected to stimulate the storage of glucose as glycogen in the liver.

-

Reduced Hepatic Glucose Production: The combined effects of increased glucose uptake and storage lead to a decrease in the net release of glucose from the liver (hepatic glucose production), a key contributor to hyperglycemia in type 2 diabetes.

It has been suggested that some glucokinase activators may also disrupt the interaction between glucokinase and GKRP, leading to a greater proportion of active glucokinase in the cytoplasm even at lower glucose concentrations.[1]

Signaling and Metabolic Pathways

The activation of glucokinase by this compound initiates a cascade of events within the hepatocyte that directly impacts glucose metabolism. The following diagram illustrates the central role of glucokinase and the expected downstream effects of its activation by this compound.

Caption: Hepatic glucose metabolism pathway activated by this compound.

Clinical Trial Data

A Phase IIa, randomized, double-blind, placebo-controlled study (NCT01464437) evaluated the efficacy and safety of this compound in patients with type 2 diabetes who were already being treated with metformin.[2][3]

| Parameter | Placebo | This compound (50 mg BID) | This compound (100 mg BID) | This compound (200 mg BID) | This compound (100 mg QD) | This compound (200 mg QD) | This compound (400 mg QD) |

| Change in Fasting Plasma Glucose (FPG) from Baseline to Day 28 (mmol/L) | -0.4 | -1.3 | -1.7 | -2.0 | -0.8 | -0.8 | -1.2 |

| p-value (vs. Placebo) | - | <0.05 | <0.001 | <0.001 | NS | NS | <0.05 |

| Incidence of Hypoglycemia (%) | 0 | 6.1 | 8.8 | 8.6 | 2.9 | 2.9 | 5.7 |

| Change in Triglycerides from Baseline (%) | - | - | - | - | - | - | - |

Note: Specific quantitative data for the change in triglycerides was not provided in the primary publication, but a higher incidence of hypertriglyceridemia was reported with this compound administration.[2][3] A significant linear dose-effect trend for the change in FPG to day 28 was observed with the twice-daily (BID) regimen (p = 0.004), but not with the once-daily (QD) regimen.[2][3]

Preclinical Findings

A press release from Array BioPharma in 2008 mentioned preclinical data for ARRY-403 (this compound). The data, presented at a metabolic diseases conference, indicated that in multiple in vivo models of type 2 diabetes, ARRY-403 was highly efficacious in controlling both fasting and non-fasting glucose. The press release also stated that ARRY-403 showed no adverse increases in plasma triglycerides or total cholesterol, either as monotherapy or in combination with other standard-of-care drugs. This finding is in contrast to the hypertriglyceridemia observed in the subsequent Phase IIa clinical trial. The discrepancy may be due to differences between the preclinical animal models and human subjects, the duration of treatment, or other experimental variables.

Experimental Protocols

Detailed experimental protocols for the preclinical studies specific to this compound's effect on hepatic glucose metabolism are not publicly available. However, based on standard methodologies in the field, the following protocols would be relevant for assessing the hepatic effects of a glucokinase activator like this compound.

In Vitro Hepatocyte Glucose Metabolism Assay

Objective: To determine the direct effect of this compound on glucose uptake, glycogen synthesis, and glycolysis in primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2).

Methodology:

-

Cell Culture: Plate primary hepatocytes or HepG2 cells in collagen-coated plates and culture until confluent.

-

Pre-incubation: Wash cells with glucose-free medium and then pre-incubate in low-glucose medium for 2-4 hours to deplete intracellular glucose stores.

-

Treatment: Incubate cells with varying concentrations of this compound or vehicle control in the presence of a physiological concentration of glucose (e.g., 5-10 mM) and [U-¹⁴C]glucose or a fluorescent glucose analog (e.g., 2-NBDG).

-

Glucose Uptake: After a short incubation period (e.g., 10-30 minutes), wash the cells with ice-cold PBS to stop the uptake process. Lyse the cells and measure the amount of radiolabeled or fluorescent glucose taken up by the cells using a scintillation counter or fluorescence plate reader, respectively.

-

Glycogen Synthesis: For glycogen synthesis, extend the incubation with this compound and radiolabeled glucose (e.g., 1-2 hours). After incubation, lyse the cells and precipitate the glycogen. Measure the incorporation of ¹⁴C into the glycogen pellet.

-

Glycolysis: Measure the rate of glycolysis by quantifying the production of ¹⁴C-labeled lactate in the culture medium from [U-¹⁴C]glucose.

Caption: Workflow for in vitro hepatocyte glucose metabolism assays.

In Vivo Assessment of Hepatic Glucose Metabolism in Animal Models

Objective: To evaluate the effect of this compound on hepatic glucose production and glycogen synthesis in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

Methodology:

-

Animal Model: Use a diabetic animal model with established hyperglycemia and insulin resistance.

-

Drug Administration: Administer this compound or vehicle control orally for a specified period (e.g., daily for 1-4 weeks).

-

Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity and hepatic glucose production.

-

Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).

-

After a recovery period, fast the animals overnight.

-

Infuse a constant rate of insulin to suppress endogenous glucose production.

-

Simultaneously, infuse a variable rate of glucose to maintain euglycemia.

-

A tracer, such as [3-³H]glucose, is infused to measure the rate of glucose appearance (Ra), which under clamp conditions, reflects hepatic glucose production.

-

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of overall insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

-

-

Hepatic Glycogen Content: At the end of the study, euthanize the animals and collect liver tissue. Measure the glycogen content of the liver using a biochemical assay.

Caption: Workflow for in vivo assessment of hepatic glucose metabolism.

Discussion and Future Directions

This compound demonstrated a clear dose-dependent effect on reducing fasting plasma glucose in a Phase IIa clinical trial, consistent with its mechanism as a glucokinase activator.[2][3] The greater efficacy of the twice-daily regimen suggests that sustained activation of glucokinase may be necessary for optimal glycemic control.

However, the observed side effects of hypoglycemia and hypertriglyceridemia are significant concerns for this class of drugs. The hypoglycemia is likely a direct consequence of enhancing glucose disposal. The hypertriglyceridemia is a more complex issue. One hypothesis is that chronic, potent activation of hepatic glucokinase leads to an overproduction of glucose-6-phosphate, which, when the capacity for glycogen storage is exceeded, can be shunted into de novo lipogenesis, leading to increased triglyceride synthesis and secretion. The discrepancy between the preclinical press release (no effect on triglycerides) and the clinical trial results highlights the importance of careful evaluation of lipid metabolism in the development of glucokinase activators.

Future research in this area should focus on developing hepatoselective glucokinase activators that may offer a better safety profile by minimizing the risk of hypoglycemia associated with pancreatic GK activation. Furthermore, a deeper understanding of the interplay between glucokinase activation, glycogen metabolism, and lipogenesis is crucial to mitigate the risk of hypertriglyceridemia. Advanced techniques, such as stable isotope tracing, could be employed in both preclinical and clinical studies to more precisely quantify the fluxes through these interconnected metabolic pathways in response to glucokinase activation.

References

Structural Analysis of AMG-151 Binding to Glucokinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-151 (also known as ARRY-403) is a synthetic, small-molecule activator of glucokinase (GK), a key enzyme in glucose homeostasis. As an allosteric activator, this compound enhances the catalytic activity of glucokinase, thereby increasing glucose uptake and utilization. This technical guide provides a comprehensive overview of the structural and functional aspects of this compound's interaction with glucokinase, including available binding data, relevant signaling pathways, and detailed experimental protocols for characterization. While specific structural data for the this compound-glucokinase complex is not publicly available, this guide leverages information on other glucokinase activators to infer the binding mechanism and provides standardized methodologies for its detailed investigation.

Introduction to Glucokinase and its Activation

Glucokinase (GK), or hexokinase IV, is a monomeric enzyme that plays a pivotal role as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In the pancreas, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK facilitates postprandial glucose uptake and glycogen synthesis.[1] Glucokinase activators (GKAs) like this compound bind to an allosteric site on the enzyme, distinct from the glucose-binding site, and induce a conformational change that stabilizes the active state of the enzyme.[2] This leads to an increased affinity for glucose and enhanced catalytic activity.[1]

This compound and Glucokinase Interaction: Quantitative Data

While a crystal structure of the this compound-glucokinase complex has not been publicly disclosed, biochemical and clinical studies have provided some quantitative data on its activity. This compound is a mixed agonist, activating glucokinase in both the pancreas and the liver.[2]

| Parameter | Value | Conditions | Reference |

| EC50 | 79 nM | At 5 mM glucose | [3] |

| S0.5 (Glucose) | 0.93 mM | In the presence of 5 µM this compound | [3] |

| Vmax | 134% | Compared to no activator control | [3] |

Note: Further detailed thermodynamic and kinetic parameters from techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for this compound are not available in the public domain.

Glucokinase Signaling Pathway and this compound's Mechanism of Action

Glucokinase activation by this compound impacts key signaling pathways in pancreatic β-cells and hepatocytes, ultimately leading to improved glucose homeostasis.

Pancreatic β-Cell Signaling

In pancreatic β-cells, increased glucokinase activity leads to a higher rate of glucose metabolism, an elevated ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion.

Hepatic Signaling

In the liver, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP).[2] At low glucose levels, GKRP binds to glucokinase and sequesters it in the nucleus in an inactive state.[2] Following a meal, rising glucose levels and the presence of fructose-1-phosphate promote the dissociation of the GK-GKRP complex, allowing glucokinase to translocate to the cytoplasm and phosphorylate glucose. Glucokinase activators can also promote this dissociation.[2] The resulting glucose-6-phosphate is then channeled into glycogen synthesis and glycolysis.

Experimental Protocols for Structural and Functional Analysis

The following sections detail standardized experimental protocols that can be employed to elucidate the structural and functional characteristics of the interaction between this compound and glucokinase.

X-ray Crystallography of the Glucokinase-AMG-151 Complex

This protocol outlines the steps for determining the three-dimensional structure of glucokinase in complex with this compound.

Methodology:

-

Protein Expression and Purification:

-

Human glucokinase is expressed in a suitable system (e.g., E. coli).

-

The protein is purified to >95% homogeneity using affinity and size-exclusion chromatography.

-

-

Complex Formation:

-

Co-crystallization: Purified glucokinase is incubated with a molar excess of this compound (typically 2- to 10-fold) prior to setting up crystallization trials. Glucose is also included in the buffer.

-

Soaking: Apo-glucokinase crystals are grown first and then transferred to a solution containing this compound and glucose for a defined period (minutes to hours).

-

-

Crystallization:

-

The protein-ligand complex is subjected to high-throughput crystallization screening using vapor diffusion (sitting or hanging drop) methods with various precipitants, buffers, and salts.

-

-

X-ray Diffraction Data Collection:

-

Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Solution and Refinement:

-

The structure is solved by molecular replacement using a known glucokinase structure (e.g., PDB ID: 1V4S) as a search model.

-

The model is refined against the diffraction data, and the ligand (this compound) is built into the electron density map.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

Purified glucokinase and this compound are extensively dialyzed against the same buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM KCl, 1 mM TCEP, 5 mM glucose).

-

The concentrations of protein and ligand are accurately determined.

-

-

ITC Experiment:

-

The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).

-

Glucokinase (e.g., 10-20 µM) is placed in the sample cell.

-

This compound (e.g., 100-200 µM) is loaded into the injection syringe.

-

A series of small injections of this compound into the glucokinase solution are performed.

-

-

Data Analysis:

-

The heat released or absorbed per injection is measured.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding kinetics.

Methodology:

-

Immobilization:

-

Glucokinase is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

-

Binding Assay:

-

A running buffer (e.g., HBS-EP+ with 5 mM glucose) is flowed over the chip surface.

-

A series of concentrations of this compound are injected over the immobilized glucokinase surface.

-

-

Data Acquisition:

-

The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time to generate a sensorgram showing association and dissociation phases.

-

-

Data Analysis:

-

The sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Glucokinase Activity Assay

This assay measures the enzymatic activity of glucokinase in the presence of this compound.

Methodology:

-

Assay Principle:

-

A coupled enzyme assay is commonly used. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by absorbance at 340 nm.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

Add ATP, NADP+, and G6PDH.

-

Add varying concentrations of glucose and this compound.

-

-

Assay Procedure:

-

The reaction is initiated by the addition of purified glucokinase.

-

The change in absorbance at 340 nm is measured over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance curves.

-

Kinetic parameters (Vmax, Km for glucose, and AC50 for this compound) are determined by fitting the data to the Michaelis-Menten and dose-response equations.

-

Conclusion

This compound is a potent glucokinase activator with demonstrated clinical efficacy in lowering blood glucose levels.[4] While the precise structural details of its interaction with glucokinase remain proprietary, the established methodologies of X-ray crystallography, ITC, and SPR, along with standard enzyme kinetic assays, provide a robust framework for its comprehensive characterization. Understanding the structural and thermodynamic basis of this compound's binding will be crucial for the rational design of next-generation glucokinase activators with improved efficacy and safety profiles for the treatment of type 2 diabetes.

References

- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. AMG 151 (ARRY-403), a novel glucokinase activator, decreases fasting and postprandial glycaemia in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

AMG-151: A Technical Overview of a Novel Glucokinase Activator for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AMG-151 (also known as ARRY-403), a small molecule glucokinase (GK) activator investigated as a potential therapeutic agent for type 2 diabetes mellitus (T2DM). This document synthesizes the available preclinical and clinical data, outlines relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction

Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. In the pancreas, GK regulates glucose-stimulated insulin secretion, while in the liver, it controls the rate of glucose uptake and glycogen synthesis.[1] Glucokinase activators (GKAs) are a class of therapeutic agents that allosterically activate GK, thereby increasing its affinity for glucose. This mechanism offers a promising approach for the treatment of T2DM by enhancing glucose disposal and insulin secretion in a glucose-dependent manner.

This compound is an orally available, allosteric glucokinase activator that has been evaluated in clinical trials for its potential to lower blood glucose levels in patients with T2DM.[2][3]

Mechanism of Action

This compound binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases the enzyme's affinity for its substrate, glucose. This leads to an enhanced rate of glucose phosphorylation to glucose-6-phosphate, the first and rate-limiting step in glycolysis. The increased formation of glucose-6-phosphate in pancreatic β-cells leads to a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. In the liver, the activation of glucokinase promotes glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.

References

The Early Discovery and Development of ARRY-403: A Technical Overview

Boulder, Colorado - ARRY-403, also known as AMG-151, emerged from the laboratories of Array BioPharma as a potent, orally-active small molecule activator of the enzyme glucokinase (GK). As a key regulator of glucose homeostasis, glucokinase presented a promising therapeutic target for the treatment of Type 2 Diabetes Mellitus. This technical guide provides an in-depth overview of the early discovery and development of ARRY-403, detailing its mechanism of action, preclinical evaluation, and clinical progression, culminating in its eventual discontinuation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the logical framework of its development pipeline.

Core Compound Details

| Property | Value |

| IUPAC Name | (1S)-1-[5-[[3-[(2-methylpyridin-3-yl)oxy]-5-(pyridin-2-ylsulfanyl)pyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol[1] |

| Molecular Formula | C₂₀H₁₈N₆O₃S₂[1][2] |

| Molecular Weight | 454.5 g/mol [1] |

| SMILES | CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)--INVALID-LINK--O[1] |

| InChI Key | PCOMIRCNMMNOAP-CQSZACIVSA-N[1][2] |

| Synonyms | ARRY-403, this compound[1] |

Mechanism of Action: A Dual Approach to Glucose Control

ARRY-403 functions as an allosteric activator of glucokinase, the body's primary glucose sensor. Glucokinase plays a pivotal role in glucose metabolism through a dual mechanism of action, primarily in the pancreas and the liver.

-

In the Pancreas: Glucokinase in pancreatic β-cells acts as the primary sensor for elevated blood glucose levels. Its activation triggers a cascade of events leading to the secretion of insulin. By enhancing the activity of glucokinase, ARRY-403 was designed to increase the sensitivity of β-cells to glucose, thereby promoting insulin release in a glucose-dependent manner.[3]

-

In the Liver: The liver is a key organ for glucose storage and production. Glucokinase in hepatocytes facilitates the conversion of glucose to glucose-6-phosphate, the first step in both glycogen synthesis (storage) and glycolysis. Activation of hepatic glucokinase by ARRY-403 was intended to increase glucose uptake by the liver and suppress hepatic glucose production, thus contributing to lower blood glucose levels.[3]

This dual action positioned ARRY-403 as a promising agent for addressing the core pathophysiological defects in Type 2 Diabetes: impaired insulin secretion and excessive hepatic glucose output.

Preclinical Development

In Vitro and In Vivo Efficacy

Preclinical studies demonstrated that ARRY-403 was a potent and highly glucose-dependent glucokinase activator.[3] In multiple well-established in vivo models of Type 2 diabetes, ARRY-403 showed significant efficacy in controlling both fasting and postprandial glucose levels.[3] The onset of action was rapid, with maximal efficacy observed within five to eight days of administration.[3]

Furthermore, preclinical data indicated that ARRY-403 could provide additional glucose control when used in combination with existing standard-of-care diabetes medications such as metformin, DPP-4 inhibitors, and PPARγ agonists.[3] Notably, these studies reported no adverse effects on body weight, plasma triglycerides, or total cholesterol, either as a monotherapy or in combination regimens.[3]

Experimental Protocols: Preclinical

While specific, detailed protocols from the preclinical studies are not publicly available, the general methodologies for evaluating a novel glucokinase activator like ARRY-403 would have likely included:

-

Enzymatic Assays: To determine the potency and activation kinetics of ARRY-403 on purified glucokinase enzyme. These assays would measure the rate of glucose phosphorylation in the presence of varying concentrations of the compound and glucose.

-

Cell-based Assays: Using pancreatic islet cells or hepatocyte cell lines to assess the effect of ARRY-403 on insulin secretion and glucose uptake in a cellular context.

-

In Vivo Efficacy Models: Utilizing animal models of Type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat or db/db mouse. These studies would involve oral administration of ARRY-403 and monitoring of key parameters like blood glucose levels (fasting and post-meal), plasma insulin, and HbA1c over a defined treatment period.

-

Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of ARRY-403 in preclinical species such as rats and dogs. This would involve analyzing plasma and tissue concentrations of the drug and its metabolites over time after oral and intravenous administration.

Clinical Development

Based on the promising preclinical data, Array BioPharma advanced ARRY-403 into human clinical trials in the first half of 2009.[4]

Phase 1 Clinical Trial (NCT00952198)

A Phase 1 study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of ARRY-403 in patients with Type 2 diabetes.[5]

Study Design:

-

Duration: 10-day dosing period.[5]

-

Primary Objectives: To characterize the safety profile of ARRY-403 and to determine its pharmacokinetic properties.[5]

-

Secondary Objectives: To assess the effect of ARRY-403 on glycemic control, including its impact on an oral glucose tolerance test (OGTT).[5]

The top-line results from this trial were positive, with ARRY-403 meeting its primary and secondary endpoints for safety, pharmacokinetics, and glucose control.

Phase 2a Clinical Trial

Following the successful Phase 1 study, a randomized, placebo-controlled Phase 2a study was conducted to evaluate the dose-effect relationship of ARRY-403 (this compound) on fasting plasma glucose (FPG) in 236 patients with Type 2 diabetes who were also being treated with metformin.[6][7][8]

Study Design:

-

Dosing Regimens:

-

Primary Endpoint: Change in fasting plasma glucose from baseline to day 28.[8]

Key Findings:

-

A significant linear dose-dependent reduction in FPG was observed with the twice-daily (BID) dosing regimen (p = 0.004).[6][8]

-

No significant trend in FPG reduction was observed with the once-daily (QD) regimen.[6][8]

-

However, the administration of ARRY-403 was associated with a higher incidence of hypoglycemia and hypertriglyceridemia.[6][7][8]

| Dosing Regimen | Change in Fasting Plasma Glucose (FPG) | Adverse Events |

| Twice Daily (BID) | Significant, dose-dependent reduction | Increased incidence of hypoglycemia and hypertriglyceridemia |

| Once Daily (QD) | No significant reduction | Increased incidence of hypoglycemia and hypertriglyceridemia |

Discontinuation of Development

Despite showing efficacy in reducing fasting plasma glucose, the development of ARRY-403 was ultimately discontinued. While an official, detailed reason for the discontinuation has not been publicly released by Array BioPharma (now a subsidiary of Pfizer), the observed increased incidence of hypoglycemia and hypertriglyceridemia in the Phase 2a trial were significant safety concerns that likely contributed to this decision.[7] These adverse effects have been a common challenge for the broader class of glucokinase activators.

Conclusion

ARRY-403 was a promising glucokinase activator that demonstrated a clear mechanism of action and preclinical efficacy in models of Type 2 diabetes. Its early clinical development showed potential for glucose lowering in patients. However, the emergence of adverse events, specifically hypoglycemia and hypertriglyceridemia, highlighted the therapeutic window challenges associated with systemic glucokinase activation. The journey of ARRY-403 provides valuable insights for the scientific community into the complexities of targeting central metabolic pathways and underscores the critical importance of balancing efficacy with a favorable safety profile in the development of novel antidiabetic agents.

References

- 1. Arry-403 | C20H18N6O3S2 | CID 25235269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. biospace.com [biospace.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. yorsearch.york.ac.uk [yorsearch.york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. AMG 151 (ARRY-403), a novel glucokinase activator, decreases fasting and postprandial glycaemia in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of the Glucokinase Activator AMG-151 in Preclinical Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-151, also known as ARRY-403, is a novel small molecule glucokinase (GK) activator that has demonstrated potent anti-hyperglycemic activity.[1] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to regulate insulin secretion and in the liver to control glucose uptake and glycogen synthesis.[2][3] Pharmacological activation of GK is a promising therapeutic strategy for the treatment of type 2 diabetes.[4] While clinical studies have evaluated the efficacy of this compound in patients with type 2 diabetes, publicly available data on the comprehensive pharmacokinetic (PK) properties of this compound in preclinical animal models is limited.[5][6] This technical guide synthesizes the available information on the mechanism of action of this compound, provides a framework for its pharmacokinetic evaluation based on standard preclinical methodologies, and presents a generalized experimental protocol for such studies in rodent models.

Mechanism of Action: Glucokinase Activation Signaling Pathway

This compound functions by allosterically activating the enzyme glucokinase.[5] In pancreatic β-cells, this leads to an increased rate of glucose phosphorylation, which in turn elevates the ATP/ADP ratio. This change in the intracellular energy state results in the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and subsequent insulin secretion.[1] In hepatocytes, activation of glucokinase enhances glucose uptake and promotes its conversion to glucose-6-phosphate, a key substrate for glycogen synthesis.[2] This dual action on the pancreas and liver contributes to the glucose-lowering effects of this compound.

Figure 1: Simplified signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Pharmacokinetic Properties in Animal Models

Detailed quantitative pharmacokinetic data for this compound in animal models are not extensively reported in publicly accessible literature. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and for predicting its human pharmacokinetics.[7][8] Typically, these studies are conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species.

Data Summary

The following table provides a template for the key pharmacokinetic parameters that would be determined in preclinical studies.

| Parameter | Route of Administration | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |

| This compound | Oral (PO) | Rat | e.g., 10 mg/kg | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Intravenous (IV) | Rat | e.g., 1 mg/kg | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A | |

| Oral (PO) | Mouse | e.g., 10 mg/kg | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Intravenous (IV) | Mouse | e.g., 1 mg/kg | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

This table is for illustrative purposes. Specific data for this compound in animal models is not publicly available.

Experimental Protocols for Pharmacokinetic Studies

The following sections describe generalized experimental protocols for conducting pharmacokinetic studies of an orally administered compound in a rodent model. These protocols are based on standard practices in preclinical drug development.[9][10][11]

Animal Models and Husbandry

-

Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.[11]

-

Health Status: Animals should be healthy, within a specific age and weight range, and acclimated to the facility for at least one week prior to the study.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except for a brief fasting period before dosing.[11]

Dosing and Sample Collection Workflow

The workflow for a typical oral pharmacokinetic study in rodents involves acclimatization, fasting, drug administration, and serial blood sampling.

References

- 1. tandfonline.com [tandfonline.com]

- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 3. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMG 151 (ARRY-403), a novel glucokinase activator, decreases fasting and postprandial glycaemia in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yorsearch.york.ac.uk [yorsearch.york.ac.uk]

- 7. Predictability of Elimination and Excretion of Small Molecules in Animals and Humans, and its Impact on Dosimetry for human ADME Studies with Radiolabeled Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The debate on animal ADME studies in drug development: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. unmc.edu [unmc.edu]

- 10. dovepress.com [dovepress.com]

- 11. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Evaluating the Glucokinase Activator AMG-151 in Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of AMG-151 (also known as ARRY-403), a novel allosteric activator of glucokinase (GK), and its potential application in the study of diabetic mouse models. While clinical data in humans have demonstrated the glucose-lowering effects of this compound, detailed preclinical data in mouse models are not extensively published. This document bridges that gap by summarizing the known clinical effects of this compound and providing detailed, generalized protocols for its evaluation in common diabetic mouse models. The provided methodologies are based on standard practices for assessing the efficacy and mechanism of action of glucokinase activators.

Introduction to this compound and Glucokinase Activation

This compound is a small molecule that acts as a glucokinase activator (GKA). Glucokinase is a key enzyme in glucose homeostasis, functioning as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK controls the flux of glucose into glycolysis and glycogen synthesis, thereby regulating hepatic glucose uptake and production.

By allosterically activating GK, this compound increases the enzyme's affinity for glucose, leading to:

-

Enhanced Insulin Secretion: In pancreatic β-cells, increased GK activity at a given glucose concentration promotes insulin release.

-

Increased Hepatic Glucose Uptake: In hepatocytes, GK activation stimulates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and reducing hepatic glucose output.

Clinical trials in patients with type 2 diabetes have shown that this compound can effectively lower fasting and postprandial blood glucose levels.[1][2][3] However, its use has also been associated with an increased risk of hypoglycemia and hypertriglyceridemia.[1][3]

Data Presentation: Summary of Clinical Trial Data for this compound

The following tables summarize the key quantitative findings from a phase IIa clinical study of this compound in patients with type 2 diabetes on a stable metformin regimen.[1][2]

Table 1: Effect of this compound on Fasting Plasma Glucose (FPG) after 28 Days

| Dosage Regimen | Mean Change in FPG from Baseline (mg/dL) | Placebo-Adjusted Mean Change in FPG (mg/dL) |

| 50 mg Twice Daily | -25.2 | -19.8 |

| 100 mg Twice Daily | -36.0 | -30.6 |

| 200 mg Twice Daily | -41.4 | -36.0 |

| 100 mg Once Daily | -10.8 | -5.4 |

| 200 mg Once Daily | -12.6 | -7.2 |

| 400 mg Once Daily | -18.0 | -12.6 |

| Placebo | -5.4 | N/A |

A significant linear dose-effect trend was observed with the twice-daily regimen (p = 0.004).[1][2]

Table 2: Incidence of Adverse Events of Interest

| Dosage Regimen | Incidence of Hypoglycemia (%) | Incidence of Hypertriglyceridemia (%) |

| All this compound Groups | 9.0 | Higher than placebo (specific % not detailed in abstract) |

| Placebo Group | Lower than this compound groups | Lower than this compound groups |

Signaling Pathways and Experimental Workflow

Glucokinase Signaling Pathway in Pancreatic β-Cells

Caption: Glucokinase activation by this compound in pancreatic β-cells.

Glucokinase Signaling Pathway in Hepatocytes

Caption: Glucokinase activation by this compound in hepatocytes.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for an anti-diabetic compound.

Experimental Protocols for Diabetic Mouse Models

The following are generalized protocols for evaluating a glucokinase activator like this compound in diabetic mouse models. The specific details (e.g., mouse strain, age, drug dosage) should be optimized for each study.

Protocol 1: In Vivo Efficacy Study in db/db Mice

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.

Objective: To evaluate the chronic effects of this compound on glycemic control, body weight, and plasma lipids in db/db mice.

Materials:

-

Male db/db mice (e.g., C57BLKS/J background), 8-10 weeks of age.

-

Age-matched heterozygous (db/+) mice as lean controls.

-

This compound, to be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Vehicle control.

-

Standard laboratory chow.

-

Glucometer and test strips.

-

Animal balance.

-

Oral gavage needles.

-

Blood collection tubes (e.g., EDTA-coated).

Procedure:

-

Acclimatization: House mice for at least one week under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with free access to food and water.

-

Baseline Measurements: Record the body weight and non-fasted blood glucose of each mouse for 3-5 days to establish a stable baseline.

-

Randomization: Based on body weight and blood glucose levels, randomize db/db mice into treatment groups (n=8-10 per group), e.g.:

-

Group 1: Vehicle control (oral gavage, once or twice daily).

-

Group 2: this compound, low dose (e.g., 10 mg/kg, oral gavage).

-

Group 3: this compound, mid dose (e.g., 30 mg/kg, oral gavage).

-

Group 4: this compound, high dose (e.g., 100 mg/kg, oral gavage).

-

A group of lean db/+ mice receiving vehicle can be included for comparison.

-

-

Dosing: Administer the assigned treatment by oral gavage at the same time each day for 28 days.

-

Monitoring:

-

Measure body weight and food/water intake daily or every other day.

-

Measure non-fasted blood glucose from a tail snip 2-3 times per week, at a consistent time relative to dosing.

-

-

Terminal Sample Collection: At the end of the 28-day treatment period, fast the mice for 4-6 hours.

-

Collect a final blood sample via cardiac puncture or retro-orbital sinus under anesthesia.

-

Euthanize the mice and harvest tissues (liver, pancreas) for further analysis.

-

-

Biochemical Analysis:

-

Use the collected plasma to measure insulin, triglycerides, and HbA1c using commercially available ELISA or colorimetric kits.

-

Liver tissue can be flash-frozen for glycogen content analysis.

-

Protocol 2: Oral Glucose Tolerance Test (OGTT)

An OGTT is performed to assess how efficiently the body clears a glucose load, which is indicative of insulin sensitivity and secretion.

Objective: To determine the effect of acute or chronic this compound treatment on glucose tolerance.

Materials:

-

Treated mice from the efficacy study (can be performed before the end of the study, e.g., on Day 21) or a separate cohort of mice for an acute study.

-

Glucose solution (e.g., 20% D-glucose in sterile water).

-

Glucometer and test strips.

-

Timer.

-

Oral gavage needles.

Procedure:

-

Fasting: Fast the mice overnight (12-16 hours) or for a shorter duration of 4-6 hours, with free access to water.

-

Baseline Glucose: Take a baseline blood glucose reading (t=0 min) from a tail snip.

-

Dosing (for acute study): If performing an acute study, administer a single dose of this compound or vehicle by oral gavage. Wait for a predetermined time (e.g., 30-60 minutes) for the compound to be absorbed.

-

Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose from a tail snip at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for glucose for each mouse to quantify the overall glucose excursion.

Protocol 3: Induction of Diabetes with Streptozotocin (STZ)

STZ is a chemical that is toxic to pancreatic β-cells and is used to induce a model of type 1 or, with a high-fat diet, type 2 diabetes.

Objective: To create a diabetic mouse model for subsequent testing of this compound.

Materials:

-

Male C57BL/6J mice, 8-10 weeks old.

-

Streptozotocin (STZ).

-

Cold citrate buffer (0.1 M, pH 4.5).

-

Insulin syringes.

Procedure:

-

STZ Preparation: Prepare the STZ solution fresh immediately before injection by dissolving it in cold citrate buffer. Keep it on ice and protected from light.

-

Fasting: Fast mice for 4-6 hours before STZ injection.

-

Injection: Administer STZ via intraperitoneal (IP) injection. Two common methods are:

-

High Dose: A single high dose (e.g., 150-200 mg/kg) to induce rapid and severe diabetes.

-

Low Dose: Multiple low doses (e.g., 40-60 mg/kg) on five consecutive days to induce a more gradual onset of diabetes with insulitis, which more closely mimics type 1 diabetes.

-

-

Hyperglycemia Monitoring:

-

Provide mice with 10% sucrose water for 24 hours after injection to prevent potential hypoglycemia from acute insulin release from dying β-cells.

-

Monitor blood glucose levels 2-3 days after the final injection and then weekly.

-

Mice are typically considered diabetic when non-fasted blood glucose is consistently >250-300 mg/dL.

-

-

Study Initiation: Once stable hyperglycemia is confirmed (usually 1-2 weeks after the final injection), the mice can be used for efficacy studies as described in Protocol 4.1.

Disclaimer

The protocols provided are intended as a general guide. Researchers should adapt these methodologies to their specific experimental goals and ensure that all animal procedures are approved by their institution's Institutional Animal Care and Use Committee (IACUC) and are performed in accordance with all relevant guidelines and regulations. The dosages for this compound in mice have not been established in the public literature and would need to be determined through dose-ranging studies.

References

Application Notes: High-Throughput Cell-Based Assay for Glucokinase Activation by AMG-151

For research use only. Not for use in diagnostic procedures.

Introduction

Glucokinase (GK), or hexokinase IV, is a key enzyme in glucose metabolism, primarily expressed in the liver and pancreatic β-cells.[1][2][3] It functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis and glycogen synthesis.[1][4] Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, G6P, allowing it to respond dynamically to changes in blood glucose levels.[2][3] In pancreatic β-cells, GK activity is crucial for glucose-stimulated insulin secretion.[5][6][7] In the liver, it controls glucose uptake and glycogen synthesis.[2][7] Mutations that inactivate GK can lead to diabetes, while activating mutations are associated with hypoglycemia.[5][6]

AMG-151 (also known as ARRY-403) is an allosteric activator of glucokinase that has been investigated for the treatment of type 2 diabetes.[8][9][10] It enhances the enzyme's activity, increasing its affinity for glucose.[1] This leads to increased glucose uptake and metabolism in the liver and enhanced insulin secretion from the pancreas.[1] In a phase IIa clinical study, this compound demonstrated a significant reduction in fasting plasma glucose (FPG) in patients with type 2 diabetes when administered twice daily.[11][12] However, its use was also associated with a higher incidence of hypoglycemia and hypertriglyceridemia.[8][11]

This application note provides a detailed protocol for a cell-based assay to determine the activity of this compound in activating glucokinase by measuring the intracellular accumulation of glucose-6-phosphate.

Principle of the Assay

This assay quantifies the activation of glucokinase by this compound in a cellular context. Cells expressing glucokinase (e.g., primary hepatocytes or a suitable cell line like HepG2) are treated with varying concentrations of this compound in the presence of glucose. The activation of GK leads to the conversion of glucose to glucose-6-phosphate (G6P). The accumulated intracellular G6P is then measured using a coupled enzymatic reaction. G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting NADPH can be quantified by its fluorescence, which is directly proportional to the amount of G6P produced and thus reflects the glucokinase activity.

Data Presentation

The potency of this compound as a glucokinase activator is determined by its half-maximal effective concentration (EC50) and the maximum effect (Emax).

| Parameter | Reported Value | Conditions |

| EC50 | 79 nM | In vitro assay at 5 mM glucose[9] |

| S0.5 (Glucose) | 0.93 mM | In the presence of 5 µM this compound[9] |

| Vmax | 134% | Compared to no activator control[9] |

Mandatory Visualizations

Caption: Glucokinase signaling pathway activated by this compound.

Caption: Experimental workflow for the this compound cell-based assay.

Experimental Protocols

Materials and Reagents

-

Cells: HepG2 cells or primary hepatocytes.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

-

This compound: Stock solution in DMSO.

-

D-Glucose: Stock solution in water.

-

Lysis Buffer: Buffer compatible with the G6P assay.

-

G6P Assay Kit: Containing G6PDH, NADP+, and a G6P standard.

-

Microplates: 96-well, clear bottom, black plates suitable for fluorescence measurements.

-

Plate Reader: Capable of measuring fluorescence with excitation at ~530-540 nm and emission at ~585-595 nm for resorufin-based assays, or excitation at ~340 nm and emission at ~460 nm for direct NADPH detection.[13][14][15]

Cell Preparation and Seeding

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells using standard trypsinization methods.

-

Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate the plates overnight to allow for cell attachment.

Assay Protocol

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., serum-free DMEM) to achieve final concentrations ranging from picomolar to micromolar. Also, prepare a vehicle control (DMSO).

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add the this compound dilutions and vehicle control to the respective wells.

-

Add D-glucose to all wells to a final concentration that is relevant for the study (e.g., 5 mM).

-

Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) to allow for G6P accumulation.

-

-

Cell Lysis:

-

After incubation, remove the treatment medium.

-

Add lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis and release of intracellular G6P.

-

-

G6P Measurement:

-

Prepare the G6P detection reagent by mixing G6PDH and NADP+ in the assay buffer as per the kit's protocol.

-

Add the detection reagent to each well containing the cell lysate.

-

Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol (e.g., 15-30 minutes) to allow for the conversion of G6P to 6-phosphogluconate and the generation of NADPH.[14][15]

-

-

Fluorescence Reading:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen detection method.

-

Data Analysis

-

Standard Curve: Generate a G6P standard curve by plotting the fluorescence intensity versus the known concentrations of the G6P standards.

-

G6P Concentration: Determine the concentration of G6P in each sample by interpolating the fluorescence values from the standard curve.

-

Dose-Response Curve: Plot the intracellular G6P concentration as a function of the this compound concentration.

-

EC50 and Emax Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 and Emax values for this compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence from compounds or media. | Subtract the fluorescence of a blank well (no cells). Use phenol red-free medium for the assay. |

| Low signal-to-noise ratio | Insufficient G6P accumulation or low enzyme activity. | Optimize cell number, glucose concentration, and incubation time. Ensure the G6P assay kit is not expired and has been stored correctly. |

| Inconsistent results | Pipetting errors, uneven cell seeding, or edge effects. | Use calibrated pipettes. Ensure a uniform cell suspension when seeding. Avoid using the outer wells of the plate. |

| Cell toxicity at high compound concentrations | This compound may be toxic at high concentrations. | Perform a cell viability assay (e.g., MTT or LDH) in parallel to identify cytotoxic concentrations. |

Conclusion

This application note provides a comprehensive protocol for a cell-based assay to quantify the activation of glucokinase by this compound. By measuring the intracellular accumulation of glucose-6-phosphate, this assay allows for the determination of the potency and efficacy of glucokinase activators in a physiologically relevant context. This method is suitable for high-throughput screening and detailed characterization of compounds targeting glucokinase for the treatment of metabolic diseases.

References

- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 2. Glucokinase - Wikipedia [en.wikipedia.org]

- 3. Glucokinase Assay Kits Clinisciences [clinisciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. AMG151 HCl - Immunomart [immunomart.com]

- 10. tandfonline.com [tandfonline.com]

- 11. AMG 151 (ARRY-403), a novel glucokinase activator, decreases fasting and postprandial glycaemia in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. yorsearch.york.ac.uk [yorsearch.york.ac.uk]

- 13. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of AMG-151 and Related Compounds

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. Researchers should always consult relevant literature and institutional guidelines before conducting any in vivo experiments. The designation "AMG-151" has been associated with multiple investigational compounds. This document provides information on distinct molecules to ensure clarity for researchers.

This compound (ARRY-403): Glucokinase Activator

This compound, also known as ARRY-403, is a novel glucokinase activator investigated for its potential to decrease fasting and postprandial glycemia in patients with type 2 diabetes.[1] The available dosage information is derived from a Phase IIa clinical trial in humans and not from preclinical in vivo studies in animal models.

Clinical Dosage Data (Human)

| Dosage Regimen | Dose | Frequency | Duration | Population |

| Twice Daily | 50 mg | Twice Daily | 28 days | Patients with type 2 diabetes on metformin[1] |

| 100 mg | Twice Daily | 28 days | Patients with type 2 diabetes on metformin[1] | |

| 200 mg | Twice Daily | 28 days | Patients with type 2 diabetes on metformin[1] | |

| Once Daily | 100 mg | Once Daily | 28 days | Patients with type 2 diabetes on metformin[1] |

| 200 mg | Once Daily | 28 days | Patients with type 2 diabetes on metformin[1] | |

| 400 mg | Once Daily | 28 days | Patients with type 2 diabetes on metformin[1] |

Note: A significant linear dose-effect trend was observed with the twice-daily regimen in reducing fasting plasma glucose.[1] Higher incidences of hypoglycemia and hypertriglyceridemia were noted with this compound administration.[1]

Signaling Pathway

This compound activates glucokinase (GK), a key enzyme in glucose homeostasis. In pancreatic β-cells, GK acts as a glucose sensor, and its activation leads to increased insulin secretion. In the liver, GK activation enhances glucose uptake and glycogen synthesis.

Caption: Mechanism of action of this compound (ARRY-403).

IMGN151: Folate Receptor Alpha (FRα)-Targeting Antibody-Drug Conjugate

IMGN151 is a next-generation antibody-drug conjugate (ADC) being investigated for the treatment of tumors with a broad range of folate receptor alpha (FRα) expression, including certain gynecological cancers.[2][3][4] It comprises a biparatopic antibody targeting two independent epitopes of FRα, linked to the maytansinoid derivative DM21 via a cleavable peptide linker.[2][3]

Preclinical In Vivo Studies